(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorine and methyl groups. The piperazine ring is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring structure with (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE but differs in the substituents attached to the ring.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another similar compound with a pyrazole ring and different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-5-4-6-15(13(12)2)21-7-9-22(10-8-21)17(23)16-14(18)11-19-20(16)3/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLWWVBBCWZWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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